molecular formula C26H26N2O4 B11294078 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11294078
M. Wt: 430.5 g/mol
InChI Key: FPACYIABRBTKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps:

    Formation of the Furochromenone Core: The initial step involves the synthesis of the furochromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl Group: The next step involves the introduction of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group. This can be done through a nucleophilic substitution reaction, where the furochromenone core reacts with a suitable electrophile, such as a halogenated precursor of the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols. Typical reducing agents include sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium.

    Reduction: NaBH_4 in methanol or ethanol.

    Substitution: Halogenated precursors in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic effects. It is being investigated for its ability to interact with specific biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-7H-furo[3,2-g]chromen-7-one: Lacks the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group.

    6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one: Lacks the 3,5-dimethyl substitutions.

Uniqueness

The uniqueness of 3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

3,5-dimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C26H26N2O4/c1-17-16-31-23-15-24-22(14-21(17)23)18(2)20(26(30)32-24)8-9-25(29)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3

InChI Key

FPACYIABRBTKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.